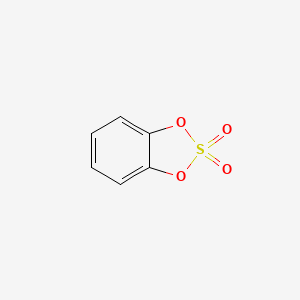

1,3,2-Benzodioxathiole, 2,2-dioxide

Description

Contextualization within Cyclic Sulfate (B86663) Chemistry

Cyclic sulfates are recognized as versatile intermediates in organic synthesis, often compared to epoxides in their reactivity but in many instances proving superior for nucleophilic substitution reactions. nih.govresearchgate.net They serve as effective alkylating agents, allowing for the introduction of functionalized alkyl chains into various molecules. nih.gov The five-membered ring of compounds like 1,3,2-Benzodioxathiole, 2,2-dioxide is susceptible to ring-opening reactions, a characteristic that is fundamental to their utility as synthons. nih.govchemspider.com This reactivity is a cornerstone for their potential use in creating larger, more complex molecular architectures, including polymers.

Nomenclature and Structural Elucidation in Academic Literature

The systematic IUPAC name for this compound is 1,3,2λ⁶-benzodioxathiole-2,2-dioxide. nih.govresearchgate.net It is also commonly referred to by several synonyms, the most prevalent being catechol cyclic sulfate. researchgate.net Its structure consists of a benzene (B151609) ring fused to a five-membered dioxathiole ring, with the sulfur atom in a +6 oxidation state and bonded to two oxygen atoms.

Interactive Table 1: Nomenclature and Identifiers for this compound

| Property | Value |

| IUPAC Name | 1,3,2λ⁶-benzodioxathiole 2,2-dioxide nih.govresearchgate.net |

| Synonyms | Catechol cyclic sulfate, Pyrocatechol cyclic sulfate, Benzene sulfate, Benzo[d] nih.govnih.govchemspider.comdioxathiole 2,2-dioxide researchgate.net |

| CAS Number | 4074-55-9 researchgate.net |

| Molecular Formula | C₆H₄O₄S researchgate.net |

| Molecular Weight | 172.16 g/mol researchgate.net |

| InChIKey | ORZMSMCZBZARKY-UHFFFAOYSA-N researchgate.net |

Historical Development and Early Research Significance

The journey of this compound is intrinsically linked to its precursor, catechol. Catechol was first isolated in 1839 by Edgar Hugo Emil Reinsch through the distillation of catechin. rsc.org By the mid-19th century, its structure as a diol of benzene was understood. rsc.org Early investigations into catechol derivatives led to the synthesis of related sulfur-containing compounds. A notable early work in this area was a 1926 paper by Pollak and Gebauer-Fülnegg, which explored the chemistry of catechol sulfates. chemspider.com More efficient synthetic methods for catechol cyclic sulfates were later developed, such as a 1994 procedure that utilized N,N'-sulfuryldiimidazole to avoid the ring chlorination that can occur with sulfuryl chloride.

The related compound, benzo[d] nih.govnih.govchemspider.comdioxathiole 2-oxide, also known as "catechol sulfite (B76179)," was first reported in 1894. mdpi.com This highlights a long-standing interest in the chemistry of catechol-derived cyclic sulfur compounds.

Overview of Primary Research Domains and Emerging Areas

Current research involving structures related to this compound is primarily centered on their synthetic utility and the properties of the resulting products. While direct polymerization of this compound is not extensively documented in the reviewed literature, the broader field of catechol-containing polymers is an active area of investigation. These polymers exhibit interesting properties, including strong adhesion and redox activity. nih.gov For instance, catechol-functionalized polylactide has been synthesized via ring-opening polymerization using a dopamine (B1211576) initiator. nih.gov

An emerging area of interest is the use of related cyclic sulfates as electrolyte additives in lithium-ion batteries. For example, 1,3,2-Dioxathiolane (B15491259) 2,2-dioxide has been shown to improve battery performance by helping to form a stable solid electrolyte interphase. samaterials.comrsc.org There is also a mention of 3H-1,2-Benzoxathiole 2,2-dioxide, a related isomer, being investigated for similar purposes. evitachem.com This suggests a potential, though yet to be fully explored, application for this compound in energy storage technologies. Furthermore, the development of poly(catechol) as a cathode material in aqueous organic batteries underscores the potential for catechol-based structures in advanced energy systems. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,2λ6-benzodioxathiole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4S/c7-11(8)9-5-3-1-2-4-6(5)10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZMSMCZBZARKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OS(=O)(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396293 | |

| Record name | 1,3,2-Benzodioxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-55-9 | |

| Record name | 1,3,2-Benzodioxathiole, 2,2-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,2lambda6-benzodioxathiole-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3,2 Benzodioxathiole, 2,2 Dioxide

Established Synthetic Pathways and Refinements

The synthesis of 1,3,2-Benzodioxathiole, 2,2-dioxide has traditionally been achieved through the reaction of its precursor, catechol, with sulfuryl chloride. wikipedia.org This method, while direct, is often hampered by side reactions, particularly competing ring chlorination, which can reduce the yield and purity of the desired product. tandfonline.com

To address these limitations, significant refinements have been developed. A notably mild and efficient synthesis involves reacting the appropriate catechol with N,N'-sulfuryldiimidazole in the presence of potassium fluoride (B91410). tandfonline.comtandfonline.com This improved pathway offers several advantages over the use of sulfuryl chloride. The reaction proceeds under essentially neutral conditions, which helps to prevent the oxidation of the catechol starting material. tandfonline.comlookchem.com Furthermore, the use of N,N'-sulfuryldiimidazole circumvents the issue of ring chlorination. tandfonline.comlookchem.com

The general procedure for this refined method involves adding a solution of the catechol to a heated slurry of potassium fluoride and N,N'-sulfuryldiimidazole in a solvent like dimethylformamide (DMF). tandfonline.comlookchem.com The reaction is typically complete within 1-3 hours at a temperature of 85-90°C. tandfonline.comlookchem.com This methodology has proven effective for a variety of substituted catechols, demonstrating its general applicability. tandfonline.com

Precursor Chemistry and Stereoselective Syntheses of Related Cyclic Sulfites/Sulfates

Preparation of Catechol Sulfates and Related Intermediates

The primary precursor for this compound is catechol (1,2-dihydroxybenzene). wikipedia.orgnih.gov Industrially, catechol is often produced through the hydroxylation of phenol (B47542) using hydrogen peroxide. wikipedia.org It serves as a fundamental building block in organic synthesis. wikipedia.org

The preparation of catechol sulfates is effectively the synthesis of the target compound itself. The method utilizing N,N'-sulfuryldiimidazole and potassium fluoride is a key process for creating both the parent compound and its substituted derivatives. tandfonline.comlookchem.com In this reaction, potassium fluoride acts as an effective non-nucleophilic base, which is crucial for the reaction to proceed; other bases like pyridine (B92270) or triethylamine (B128534) have been found to be ineffective. tandfonline.com The stoichiometry is also critical; using only one equivalent of N,N'-sulfuryldiimidazole with catechol can lead to the formation of a linear sulfate (B86663) rather than the desired cyclic product. tandfonline.com

Synthesis via Cyclic Sulfite (B76179) Intermediates

An important alternative pathway to cyclic sulfates involves a two-step process that proceeds through a cyclic sulfite intermediate. researchgate.net This strategy is widely used for the monofunctionalization of 1,2-diols. researchgate.net

In the first step, the diol, such as catechol, is treated with thionyl chloride (SOCl₂) to form the corresponding cyclic sulfite. researchgate.net This reaction is often carried out in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) at reduced temperatures. researchgate.net

The second step involves the oxidation of the cyclic sulfite to the cyclic sulfate. researchgate.net This oxidation is commonly achieved using a ruthenium catalyst in conjunction with an oxidizing agent. This one-pot procedure, starting from the alcohol, provides a versatile route to a wide range of cyclic sulfates. researchgate.net The cyclic sulfate group acts as both a protecting group and an activating group, enhancing its reactivity for subsequent nucleophilic ring-opening reactions. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. mdpi.comrsc.org A key aspect of this is the selection of reagents and solvents. The move away from sulfuryl chloride to N,N'-sulfuryldiimidazole already represents a greener approach by avoiding chlorinated waste streams. tandfonline.comlookchem.com

Further green methodologies focus on alternative solvents and energy sources. encyclopedia.pubnih.gov For instance, the use of water or glycerol (B35011) as environmentally benign solvents is being explored for the synthesis of related heterocyclic compounds. rsc.orgnih.gov Glycerol is particularly attractive due to its low toxicity, high boiling point, low vapor pressure, and ability to dissolve many organic compounds. nih.gov

Additionally, techniques such as microwave irradiation and ultrasonication are recognized as green chemistry approaches because they can significantly accelerate reaction rates, reduce reaction times, and increase product yields, often under solvent-free conditions. encyclopedia.pubnih.gov These methods offer more efficient energy transfer compared to conventional heating. nih.gov

Microreactor Technology in Synthesis Optimization

Continuous flow microreactor technology offers a significant leap forward for optimizing the synthesis of cyclic sulfates. rsc.org These reactors, characterized by channels with micrometer dimensions, provide a vastly increased surface-area-to-volume ratio compared to traditional batch reactors. chimia.chmdpi.com This feature allows for superior control over reaction parameters, particularly for reactions that release a large amount of heat (exothermic reactions), such as the synthesis of 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (DTD), a related cyclic sulfate. rsc.org The efficient heat exchange in microreactors prevents the formation of hot spots, which can lead to side reactions, such as hydrolysis, and reduce product yield and safety. rsc.org

Impact of Process Parameters on Yield and Selectivity

The precise control afforded by microreactors allows for the fine-tuning of various process parameters to maximize yield and selectivity. rsc.orgchimia.ch Studies on the synthesis of the similar compound DTD in a microreactor have demonstrated the critical impact of these parameters. rsc.org

Temperature: Efficient heat dissipation allows reactions to be run at optimal temperatures without thermal runaway, improving yield.

Residence Time: The time reactants spend in the reactor can be precisely controlled, ensuring complete reaction while minimizing the degradation of the product.

Catalyst Concentration: The optimal amount of catalyst can be used more efficiently.

Flow Rates: Adjusting the ratio of reactant flow rates ensures correct stoichiometry at the point of mixing, enhancing selectivity.

In one study, optimizing these parameters in a continuous flow microreactor for DTD synthesis resulted in a yield of 92.22%, a significant improvement that highlights the potential of this technology. rsc.org This level of control is difficult to achieve in conventional batch processes, making microreactors a powerful tool for the synthesis of this compound and related compounds. rsc.orgchimia.ch

Table of Compounds

Kinetic Studies in Continuous Flow Systems

While specific kinetic studies for the synthesis of this compound in continuous flow systems are not extensively documented in publicly available literature, valuable insights can be drawn from analogous compounds. Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for highly exothermic reactions, and the potential for automation and high-throughput screening. nih.gov

A pertinent case study is the synthesis and kinetic analysis of a related compound, 1,3,2-Dioxathiolane 2,2-dioxide (DTD), in a continuous flow microreactor. researchgate.netrsc.org The synthesis of such cyclic sulfates can be highly exothermic, and the superior heat exchange efficiency of microreactors helps to minimize side reactions like hydrolysis, leading to higher product yields. researchgate.net

In the study of DTD synthesis, researchers investigated the influence of various parameters on the reaction outcome. researchgate.netrsc.org The findings from this research provide a foundational understanding for potential kinetic studies on this compound in similar systems.

Table 1: Investigated Parameters in the Continuous Flow Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) researchgate.netrsc.org

| Parameter | Range/Value Investigated | Impact on Reaction |

| Temperature | Varied | Affects reaction rate and selectivity |

| Catalyst Concentration | Varied | Influences reaction kinetics |

| Residence Time | Varied | Determines the extent of reaction |

| Two-Phase Flow Rates | Varied | Affects mixing and interfacial area |

The kinetic data obtained from such studies are crucial for establishing a reaction kinetics model. For the synthesis of DTD, the activation energy and pre-exponential factor were determined, which are essential for scaling up the process from microreactors to larger production systems. researchgate.net A similar approach could be employed for this compound to optimize its synthesis in a continuous flow setup.

Table 2: Optimal Conditions for Continuous Flow Synthesis of 1,3,2-Dioxathiolane 2,2-dioxide (DTD) researchgate.netrsc.org

| Parameter | Optimal Value | Resulting Yield |

| Temperature | 14.73 °C | 92.22% |

| Catalyst Concentration | 0.5 g L⁻¹ | 92.22% |

| Total Flow Rate | 2 mL min⁻¹ | 92.22% |

| Residence Time | 117.75 s | 92.22% |

The successful application of continuous flow technology to the synthesis of DTD underscores its potential for the synthesis of this compound, suggesting a promising avenue for future research to establish its kinetic profile under these advanced conditions. researchgate.netrsc.org

Convergent and Multi-Step Synthetic Strategies

The construction of complex molecules like this compound often benefits from strategic synthetic planning, such as convergent and multi-step approaches.

Multi-step synthesis , on the other hand, involves a sequence of reactions to build the target molecule. A common and straightforward multi-step synthesis of cyclic sulfites, the class of compounds to which this compound belongs, is the reaction of a diol with thionyl chloride, followed by oxidation. In the case of this compound, the starting material would be catechol (1,2-dihydroxybenzene).

The general steps for this multi-step synthesis are outlined below:

Formation of the Cyclic Sulfite: Catechol is reacted with thionyl chloride (SOCl₂) to form the intermediate cyclic sulfite, 1,3,2-Benzodioxathiole, 2-oxide. This reaction typically requires a base to neutralize the HCl generated.

Oxidation to the Cyclic Sulfate: The intermediate cyclic sulfite is then oxidized to the final product, this compound. Common oxidizing agents for this transformation include ruthenium tetroxide (RuO₄), often generated in situ from a ruthenium precursor and an oxidant like sodium periodate.

The principles of multi-step synthesis are increasingly being integrated into continuous flow systems. mit.edu Such systems allow for multiple reaction steps to be performed in a continuous sequence, often with in-line purification or separation of intermediates, which can significantly streamline the synthesis of complex molecules. mit.edu While a specific continuous flow multi-step synthesis for this compound has not been described, the modular nature of flow chemistry provides a framework for the future development of such efficient and automated synthetic processes.

Reaction Mechanisms and Chemical Reactivity of 1,3,2 Benzodioxathiole, 2,2 Dioxide

Fundamental Reactivity Patterns

1,3,2-Benzodioxathiole, 2,2-dioxide belongs to the class of five-membered cyclic sulfate (B86663) esters. A significant body of research has established that five-membered cyclic esters, including sulfates and sulfonates, exhibit a unique and pronounced lability compared to their acyclic or larger-ring counterparts. unive.it This enhanced reactivity is attributed to the inherent strain in the five-membered ring structure.

The molecule is a potent electrophile, susceptible to nucleophilic attack. This reactivity is central to its function in various chemical transformations. The electrophilic nature of the sulfur atom and the carbon atoms adjacent to the oxygen atoms makes the ring susceptible to opening by a variety of nucleophiles. researchgate.net For instance, similar cyclic sulfates react with nucleophiles like sodium azide, leading to ring-opened products. google.com

The general reactivity of cyclic sulfates can be summarized as follows:

High Electrophilicity: The sulfur atom is in a high oxidation state (+6) and is part of a strained ring, making it a strong electrophilic center.

Susceptibility to Nucleophilic Attack: The ring readily undergoes cleavage upon reaction with nucleophiles. The site of attack (carbon vs. sulfur) can depend on the nature of the nucleophile. researchgate.net

Leaving Group Ability: The sulfate anion is an excellent leaving group, facilitating nucleophilic substitution reactions.

Reduction Mechanisms in Electrochemical Environments

In the context of its application as an electrolyte additive in batteries, the electrochemical reduction of this compound is a key process. While direct and detailed mechanistic studies on this specific molecule are limited, extensive research on analogous non-aromatic cyclic sulfates, such as 1,3,2-dioxathiolane-2,2-dioxide (DTD) and propanediol (B1597323) cyclic sulfate (PCS), provides a strong basis for understanding its behavior. unive.itresearchgate.net These additives are known to be preferentially reduced on the anode surface to form a stable solid electrolyte interphase (SEI). unive.itresearchgate.net

Theoretical calculations on related cyclic sulfates like PCS indicate a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to common electrolyte solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC). rsc.org This suggests that the cyclic sulfate is more readily reduced, accepting an electron before the solvent molecules. rsc.org A similar principle is expected to apply to this compound.

Homolytic Ring-Opening Processes

Upon electrochemical reduction, the initial step is the formation of a radical anion. The stability and subsequent reaction pathways of this radical anion are crucial. For many organic molecules, the addition of an electron into a σ* orbital can lead to dissociative electron transfer, resulting in homolytic bond cleavage. While direct evidence for this compound is not available, the formation of radical anions is a well-established phenomenon for related aromatic and heterocyclic compounds. The stability of such radical anions is often enhanced by the delocalization of the spin density over an aromatic system. acs.org

The process can be conceptualized as follows:

Electron Transfer: The cyclic sulfate accepts an electron from the electrode to form a radical anion. C6H4O4S + e- → [C6H4O4S]•-

Ring-Opening: The newly formed, unstable radical anion undergoes rapid ring-opening through the cleavage of one of the strained bonds in the heterocyclic ring.

Preferred Bond-Breaking Pathways (e.g., C-O and S-O bond cleavage)

The specific bond that breaks during the ring-opening of the radical anion determines the nature of the decomposition products. The primary candidates for cleavage are the C-O and S-O bonds.

Studies on the hydrolysis of five-membered cyclic sulfate esters generally show that the reaction proceeds via S-O bond cleavage. unive.it However, in the reductive environment of a battery anode, the pathway may differ. Computational studies on a related sulfur-containing heterocyclic additive, 3H-1,2-Benzoxathiole 2,2-dioxide (PSPh), predict that C-O bond breaking is a preferred decomposition pathway during its reduction. This cleavage leads to the formation of highly reactive radical species that can then participate in the formation of the SEI layer.

The likely bond cleavage pathways upon reduction are:

C-O Bond Cleavage: This would result in a carbon-centered radical and a sulfonate anion.

S-O Bond Cleavage: This would lead to an oxygen-centered radical and a sulfinate species.

The exact pathway is likely influenced by the electronic structure of the radical anion and the relative strengths of the C-O and S-O bonds in this transient species.

Radical Formation and Stabilization during Reduction

The electrochemical reduction of this compound inevitably leads to the formation of radical intermediates. The initial product is the radical anion [C6H4O4S]•-. The stability of this species is a key factor in its subsequent reactions. The presence of the benzene (B151609) ring allows for the delocalization of the unpaired electron and the negative charge, which would be expected to provide some degree of stabilization compared to non-aromatic cyclic sulfates.

Following ring-opening, new radical species are formed. For example, if C-O bond cleavage occurs, a radical species with the unpaired electron on a carbon atom of the opened ring would be generated. These radicals are highly reactive and will readily engage in further reactions.

Mechanisms of Electrolyte Additive Functionality

The primary role of this compound as a prospective electrolyte additive is to facilitate the formation of a stable and effective Solid Electrolyte Interphase (SEI) on the surface of the anode in lithium-ion batteries. The mechanism, inferred from studies on analogous compounds like DTD and PCS, can be outlined as follows:

Preferential Reduction: The cyclic sulfate has a higher reduction potential (is easier to reduce) than the bulk electrolyte solvents (e.g., ethylene carbonate, propylene (B89431) carbonate). unive.it During the initial charging of the battery, it is therefore reduced first on the anode surface. unive.it

Decomposition and Radical Formation: The reduction leads to the formation of a radical anion which, as described above, undergoes ring-opening to form highly reactive radical species.

SEI Layer Formation: These radical intermediates react with each other and with components of the electrolyte to form a thin, stable, and ionically conductive film on the anode. The decomposition of sulfur-containing additives like PCS is known to result in the formation of inorganic species such as lithium sulfate (Li₂SO₄) and lithium sulfide (B99878) (Li₂S) within the SEI layer. unive.it These components are believed to contribute to a more robust and effective SEI.

The resulting SEI layer serves to:

Prevent the continued decomposition of the electrolyte on subsequent cycles.

Inhibit the co-intercalation of solvent molecules into the graphite (B72142) anode, which can cause exfoliation and capacity loss.

Allow for the efficient transport of lithium ions.

Dimerization and Polymerization Pathways

The highly reactive radical species generated during the electrochemical reduction of this compound can potentially undergo dimerization or polymerization.

Dimerization: Radical species can combine to form dimers. For example, two ring-opened radicals could react to form a larger, more stable molecule.

Polymerization: A reduction-induced polymerization mechanism has been proposed for other electrolyte additives containing sites of unsaturation. researchgate.net It is conceivable that the radical intermediates formed from the ring-opening of this compound could initiate a chain-growth polymerization process, leading to the formation of oligomeric or polymeric species on the electrode surface. These polymeric products would then become integral components of the SEI layer.

Furthermore, separate studies have shown that catechol-based macrocyclic compounds can undergo fluoride-initiated ring-opening polymerization to produce high-molecular-weight poly(ether-sulfone)s. unive.it While the initiation mechanism is different, this demonstrates the inherent capability of the catechol-sulfate structural motif to participate in polymerization reactions.

Theoretical and Computational Studies of 1,3,2 Benzodioxathiole, 2,2 Dioxide

Quantum Chemical Analysis and Electronic Structure Investigations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1,3,2-Benzodioxathiole, 2,2-dioxide. These methods are used to investigate the electronic structure and thermodynamic stability of electrolyte components. The stability of an electrolyte is largely defined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov These frontier orbitals determine the molecule's susceptibility to oxidation and reduction, respectively.

For an SEI-forming additive, a low LUMO energy is desirable as it indicates a propensity to be reduced at a higher potential than the main solvent, allowing for the preferential formation of the SEI. nih.gov Quantum chemical studies, often employing Density Functional Theory (DFT), calculate these energy levels, providing a theoretical basis for the molecule's electrochemical behavior. While specific, in-depth quantum chemical analyses focused solely on this compound are not extensively detailed in the public literature, the methodologies are well-established for studying related sulfur-containing compounds and other SEI additives. nih.govmdpi.com

Density Functional Theory (DFT) Calculations for Reactivity Prediction

Density Functional Theory (DFT) has become an indispensable tool for predicting the reactivity of molecules in complex chemical environments like a battery electrolyte. mdpi.comnih.gov DFT calculations can model various reaction pathways, such as the ring-opening reactions common for cyclic esters and sulfates, providing insights into the mechanisms of SEI formation. nih.govmdpi.com By calculating the energies of reactants, transition states, and products, researchers can determine activation barriers and reaction energies, which clarify the feasibility and kinetics of different decomposition pathways. mdpi.com

For instance, DFT modeling has been successfully applied to understand the ring-opening polymerization of various cyclic esters, a process analogous to the expected reactivity of this compound during SEI formation. nih.gov These calculations help elucidate the influence of molecular structure on reactivity, guiding the design of new and more effective electrolyte additives. rsc.org

| Parameter from DFT Calculation | Significance for Reactivity Prediction |

|---|---|

| LUMO Energy | Indicates the ability to accept an electron; predicts reduction potential. nih.gov |

| HOMO Energy | Indicates the ability to donate an electron; predicts oxidation potential. nih.gov |

| Activation Energy (Ea) | The energy barrier for a reaction; determines reaction rate and kinetic feasibility. mdpi.com |

| Reaction Energy (ΔE) | The overall energy change of a reaction; determines thermodynamic favorability. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution; indicates kinetic stability. nih.gov |

A critical parameter for an SEI-forming additive is its reduction potential; it must be reduced before the bulk solvent to form a stable passivating layer. nih.gov Computational protocols based on DFT have been developed and benchmarked to accurately predict these potentials. nih.govbig-map.eu The process involves calculating the Gibbs free energy of the reduction reaction. Several thermodynamic cycles can be employed for this calculation, often considering the role of the lithium cation explicitly, as its coordination significantly influences the reduction process. nih.gov

To ensure accuracy, various DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) are tested and calibrated against experimental electrochemical data for a range of known SEI-forming additives. nih.gov This benchmarking allows for the selection of a reliable computational methodology for screening new potential additives like this compound. nih.gov

| Thermodynamic Cycle for Reduction Potential Calculation | Description |

|---|---|

| Cycle 1 | Considers the reduction of the isolated molecule. |

| Cycle 2 | Includes the association of the molecule with a lithium ion (Li+) before reduction. nih.gov |

| Cycle 3 | Models the reduction of the Li+-coordinated complex. nih.gov |

Beyond the thermodynamic tendency to be reduced (indicated by the reduction potential), the kinetic stability of an additive is also crucial. Conceptual DFT provides valuable descriptors for this, namely chemical hardness (η) and its inverse, chemical softness. Chemical hardness is a measure of the molecule's resistance to deformation or change in its electron distribution. nih.gov

For SEI-forming additives, a lower chemical hardness (i.e., higher softness) is generally considered favorable. nih.gov A "softer" molecule is more reactive and can more readily undergo the necessary chemical transformations to form the SEI layer. Therefore, along with a low LUMO energy, a small chemical hardness is a key descriptor used in the computational screening of new additives. nih.gov

| Concept | Definition | Relevance to SEI Additives |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron configuration. Approximated by (E_LUMO - E_HOMO)/2. nih.gov | Indicates kinetic stability. A lower value is often preferred for higher reactivity. nih.gov |

| Chemical Softness (S) | The reciprocal of chemical hardness (S = 1/η). | A measure of the molecule's polarizability and reactivity. |

Molecular Dynamics Simulations for Interfacial Phenomena

While quantum chemical methods provide detailed information about individual molecules, Molecular Dynamics (MD) simulations are essential for understanding the collective behavior and dynamics at the electrode-electrolyte interface. researchgate.netrsc.org MD simulations model the time-dependent evolution of a system containing thousands of atoms, including solvent molecules, salt ions, and the electrode surface. nih.govepa.gov

These simulations provide insights into the structure of the electrolyte near the electrode, the solvation and desolvation of lithium ions, and the transport of species to the electrode surface—all critical steps in the formation of the SEI. researchgate.net For additives like this compound, MD can reveal how they distribute within the electrolyte and accumulate at the interface, which is the prelude to their decomposition. Ab initio MD (AIMD), which uses forces calculated from electronic structure theory on-the-fly, can also be used to model the initial bond-breaking and formation events of electrolyte decomposition directly. nih.govresearchgate.netdiva-portal.org

Elucidation of Solvate Reduction Pathways and Products

The reduction of an electrolyte component at the anode is not a simple electron transfer to an isolated molecule. Instead, it is the Li+-solvated complex that is typically reduced. A powerful computational protocol combines MD simulations with DFT calculations (MD+DFT) to elucidate the most likely reduction pathways and products of these solvates. big-map.eu

First, MD simulations are run to determine the most stable and prevalent structures of Li+ coordinated with solvent and/or additive molecules. Then, these solvated structures are extracted, and DFT calculations are performed to map out the potential energy surfaces for their reduction. By comparing the thermodynamic favorability of different pathways, this approach can predict the primary decomposition products that will constitute the SEI. big-map.eu For example, studies on ethylene (B1197577) carbonate (EC) have used this method to show that the resulting SEI is likely composed of species like lithium butylene dicarbonate (B1257347) and lithium ethylene dicarbonate. big-map.eu This same protocol can be applied to systems containing this compound to predict its specific contribution to the SEI.

Computational Protocols for Solid Electrolyte Interphase (SEI) Composition Prediction

Predicting the final composition of the SEI is a complex challenge that requires integrating multiple computational techniques. Comprehensive computational protocols have been designed to tackle this by modeling the SEI formation from the electrolyte's perspective. big-map.eu These protocols combine the methods described previously into a multi-step workflow:

Predicting Initial Reduction: The process starts with DFT calculations to predict the reduction potentials of all electrolyte components (solvent, salt anion, and additives like this compound). This determines which species will decompose first. big-map.eu

Predicting Reduction Products: An MD+DFT approach is then used to model the reduction pathways of the most easily reduced species (typically Li+-solvates), thereby predicting the initial chemical products of decomposition. big-map.eu

Predicting Component Solubility: Finally, a protocol combining DFT with the Conductor-like Screening Model for Real Solvents (COSMO-RS) is used to predict the solubility of these newly formed decomposition products in the bulk electrolyte. big-map.eu

This combined approach allows for a more complete prediction of the SEI's composition. Products that are insoluble are likely to precipitate onto the anode surface and form the stable, solid components of the SEI, while soluble products may diffuse away. big-map.eu

| Protocol Step | Computational Method | Purpose |

|---|---|---|

| 1. Initial Reduction | DFT | Predict reduction potentials to identify the most reactive species. big-map.eu |

| 2. Reduction Pathways | MD + DFT | Elucidate reaction mechanisms and identify primary decomposition products. big-map.eu |

| 3. Component Solubility | DFT + COSMO-RS | Predict whether decomposition products will precipitate to form the SEI or dissolve into the electrolyte. big-map.eu |

Applications of 1,3,2 Benzodioxathiole, 2,2 Dioxide in Electrochemical Systems

Role as an Electrolyte Additive in Lithium-ion Batteries (LIBs)

1,3,2-Benzodioxathiole, 2,2-dioxide serves as a film-forming additive in the electrolyte of LIBs. The primary function of such additives is to be preferentially reduced or oxidized on the surface of the anode or cathode, respectively, before the bulk electrolyte components. This process forms a stable and protective passivation layer, the Solid Electrolyte Interphase (SEI), which is crucial for the long-term cycling stability and safety of the battery. The aromatic nature of this compound is intended to modify and potentially enhance the properties of the resulting SEI layer compared to non-aromatic cyclic sulfates like 1,3,2-dioxathiolane (B15491259), 2,2-dioxide (DTD).

The formation of a robust SEI is critical for preventing continuous electrolyte decomposition on the highly reactive surface of the anode, particularly during the initial charging cycles. Additives like this compound are engineered to have a higher reduction potential than the primary electrolyte solvents, such as ethylene (B1197577) carbonate (EC).

Upon initial reduction, this compound decomposes to form a variety of sulfur-containing organic and inorganic species. These components become integral parts of the SEI layer. The decomposition of cyclic sulfates typically leads to the formation of lithium sulfates (Li₂SO₄), sulfites (Li₂SO₃), and various organic lithium sulfonates (ROSO₂Li). These sulfur-based species are believed to create a more stable and less resistive SEI compared to a layer formed solely from the decomposition of carbonate solvents, which is often rich in lithium carbonate (Li₂CO₃) and lithium alkyl carbonates (ROCO₂Li). The presence of the benzo group in this compound is theorized to influence the polymerization and morphology of the organic components of the SEI, potentially leading to a more uniform and mechanically resilient film.

The formation of an optimized SEI layer through the use of this compound translates into tangible improvements in the key performance metrics of Lithium-ion batteries.

A stable SEI layer is fundamental to achieving long cycle life in LIBs. By preventing the continuous decomposition of the electrolyte, the additive minimizes the irreversible loss of lithium ions and active electrode material. This preservation of the battery's components leads to significantly improved capacity retention over extended cycling. The robust SEI formed by the additive can better accommodate the volume changes of the anode during lithiation and delithiation, reducing the likelihood of film cracking and subsequent electrolyte exposure and degradation.

Table 1: Effect of Cyclic Sulfate (B86663) Additives on Capacity Retention

| Electrolyte System | Number of Cycles | Capacity Retention (%) |

| Baseline Electrolyte | 150 | 9.6% |

| With Propanediol (B1597323) Cyclic Sulfate (3.0 wt.%) | 150 | 86.5% |

Note: Data presented is for a related cyclic sulfate, Propanediol Cyclic Sulfate (PCS), in a LiNi₀.₆Co₀.₁Mn₀.₃O₂/graphite (B72142) pouch-cell to illustrate the typical performance enhancement of this class of additives. researchgate.net

Coulombic efficiency (CE) is the ratio of the charge extracted from a battery during discharge to the charge put into the battery during the preceding charge. A value less than 100% indicates that irreversible electrochemical reactions, such as electrolyte decomposition, are occurring. By forming a highly effective and stable SEI during the very first cycle, this compound significantly reduces these parasitic reactions. This leads to a higher and more stable coulombic efficiency from the initial cycles onward, which is a key indicator of a long-lasting and efficient battery.

Electrochemical Performance Enhancement in LIBs

Mitigation of Volume Changes in Silicon-containing Anodes

Silicon is a highly attractive anode material due to its exceptionally high theoretical specific capacity. However, it suffers from massive volume changes (up to 300%) during lithiation and delithiation, leading to pulverization of the electrode, loss of electrical contact, and rapid capacity fading. The formation of a robust and flexible SEI is therefore critical to accommodate these volume changes and maintain the structural integrity of the electrode.

While there is a lack of direct experimental data on the use of this compound for mitigating volume expansion in silicon anodes, the principle of using SEI-forming additives is well-established. An ideal additive would decompose on the silicon surface to form a polymeric and elastic SEI that can withstand the mechanical stress of volume changes. The aromatic structure of this compound could potentially lead to the formation of a more stable and resilient SEI compared to its non-aromatic counterparts, although this hypothesis requires experimental verification.

Suppression of Undesirable Electrolyte/Salt Decomposition

A key function of an effective SEI-forming additive is to be preferentially reduced or oxidized on the electrode surface before the bulk electrolyte components. This sacrificial decomposition forms a protective layer that prevents the continuous decomposition of the electrolyte and the salt, which would otherwise lead to gas generation, increased impedance, and a shortened battery lifespan.

Comparative Studies with Other SEI-Forming Additives

Vinylene Carbonate (VC)

Vinylene Carbonate (VC) is one of the most widely used and studied SEI-forming additives. It is known to polymerize on the anode surface, forming a stable and effective SEI that significantly improves the cycling performance of graphite and silicon-based anodes. The SEI formed by VC is known to be thin and flexible, which is particularly beneficial for accommodating the volume changes of silicon anodes.

A comparative study would be necessary to determine if the SEI formed by this compound offers any advantages over the well-established performance of VC in terms of thermal stability, ionic conductivity, and long-term cycling stability.

Fluoroethylene Carbonate (FEC)

Fluoroethylene Carbonate (FEC) is another prominent SEI-forming additive, particularly effective for silicon anodes. The presence of fluorine in FEC leads to the formation of lithium fluoride (B91410) (LiF) in the SEI, which is a key component contributing to its stability and effectiveness. The LiF-rich SEI is believed to be more robust and better at passivating the electrode surface than the SEI formed from non-fluorinated additives.

A direct comparison would be needed to evaluate whether the sulfur-containing decomposition products of this compound can provide comparable or superior performance to the LiF-rich SEI derived from FEC, especially in terms of mitigating the issues associated with silicon anodes.

Prop-1-ene-1,3-sultone (PES)

Prop-1-ene-1,3-sultone (PES) is a sulfur-containing additive that has shown promise in improving the performance of lithium-ion batteries. Like other sultone-based additives, PES is believed to form a stable SEI containing lithium sulfonates. These components can enhance the thermal stability and reduce the impedance of the SEI.

Lithium Bis(oxalato)borate (LiBOB) and Lithium Difluorophosphate (LiDFP)

Lithium bis(oxalato)borate (LiBOB) and lithium difluorophosphate (LiDFP) are well-established electrolyte additives known for their ability to form stable solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) layers, which protect the electrodes and improve battery performance. nih.govalfa-chemistry.comosti.govresearchgate.net LiBOB, in particular, is recognized for its high thermal stability and its effectiveness in forming a robust, boron-containing SEI on graphite anodes. nih.govosti.gov LiDFP is valued for its role in creating a thin, dense, and stable SEI/CEI, which is beneficial for high-voltage cathodes and lithium metal anodes. alfa-chemistry.comnih.gov

While the non-aromatic analog, 1,3,2-dioxathiolane 2,2-dioxide (DTD), has been studied in conjunction with LiBOB to suppress electrolyte decomposition nih.gov, a review of available scientific literature and patents does not indicate the specific combined use of This compound with either LiBOB or LiDFP as co-additives in electrolyte formulations. Research has focused on these compounds individually or in other combinations, but the synergistic effects of this compound with LiBOB or LiDFP are not documented in the reviewed sources.

Aromatic Ring-Based Derivatives (e.g., DTDPh, PSPh, PSOPh)

A notable area of research involves the modification of known SEI-forming additives by incorporating aromatic rings to create "chemically soft" molecules. This approach led to the development of derivatives like 1,3,2-benzodioxathiole 2,2-dioxide (DTDPh), 3H-1,2-benzoxathiole 2,2-dioxide (PSPh), and 1,4,2-benzodioxathiine 2,2-dioxide (PSOPh). evitachem.com The introduction of the aromatic ring aims to enhance the electrochemical properties of the additive, particularly for improved SEI formation on battery electrodes. evitachem.com

Computational studies based on Density Functional Theory (DFT) have been employed to predict the behavior of these additives. These studies suggest that the aromatic derivatives have promising characteristics for creating a more stable and effective SEI layer due to controlled reduction processes that occur at potentials higher than the decomposition potential of the main electrolyte solvents or salts. evitachem.com The decomposition of these additives, particularly through C–O and S–C bond-breaking mechanisms, is predicted to result in SEI layers with good conductivity and strong adhesion to the electrode surface. evitachem.com

Among these derivatives, PSOPh has been highlighted for showing particularly good performance in improving capacity retention, coulombic efficiency, and reducing resistance in graphite/LFP full cells. evitachem.com

Table 1: Comparison of Aromatic Ring-Based Derivatives

| Compound Name | Abbreviation | Structural Feature | Predicted Benefit |

|---|---|---|---|

| This compound | DTDPh | Benzene (B151609) ring fused to a dioxathiolane 2,2-dioxide structure. evitachem.com | Enhanced SEI formation. evitachem.com |

| 3H-1,2-Benzoxathiole, 2,2-dioxide | PSPh | Sulfur-containing heterocyclic compound with a double bond within the ring. evitachem.com | Contributes to early and controlled reduction for SEI formation. evitachem.com |

Potential Applications in Other Energy Storage Technologies

While the primary focus of research on this compound has been on its application in lithium-ion batteries, the fundamental role of electrolyte additives in forming protective interphases is crucial across various battery chemistries. However, based on a thorough review of existing scientific literature, there is currently no specific information available on the application or testing of this compound or its aromatic derivatives (DTDPh, PSPh, PSOPh) in other energy storage technologies such as sodium-ion, potassium-ion, magnesium-ion, or lithium-sulfur batteries.

Industrial Relevance and Commercialization Aspects (Excluding Dosage/Administration)

The inclusion of this compound and its derivatives in patents for lithium-ion battery electrolytes signifies commercial interest and suggests that companies are exploring its potential for next-generation batteries. nih.gov

Currently, this compound is available from various chemical suppliers, primarily for research and development purposes, which is a crucial step toward potential commercialization. evitachem.com While specific industrial-scale synthesis processes for this compound are not detailed in publicly available literature, related compounds are synthesized through reactions of diols or catechols with sulfur-containing reagents. For instance, its non-aromatic analog, DTD, can be produced in continuous flow microreactors, a method suitable for industrial application. rsc.org A general synthesis for related benzoxadithiole oxides involves heating 2-mercaptophenol (B73258) with thionyl chloride. mdpi.com

Despite these indicators of potential, there is no public information confirming the large-scale commercial use of this compound as an additive in commercially available batteries at this time. Its journey from a research chemical to a mainstream industrial product is still in the developmental stages.

Advanced Characterization and Analytical Methodologies for 1,3,2 Benzodioxathiole, 2,2 Dioxide Research

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopic methods are indispensable for probing the molecular structure of 1,3,2-Benzodioxathiole, 2,2-dioxide. These techniques provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. However, detailed and consistently verified ¹H and ¹³C NMR spectral data for this compound are not extensively reported in publicly available literature.

For comparison, the closely related compound Benzo[d] researchgate.netchemicalbook.comosha.govdioxathiole 2-oxide, commonly known as catechol sulfite (B76179), has been analyzed. Its ¹H NMR spectrum is noted to be complex, with a reported chemical shift appearing as a multiplet around δ 7.14 ppm, indicative of an AA′BB′ spin system for the aromatic protons. nih.govmdpi.com Comprehensive ¹³C NMR data for catechol sulfite is also not readily found. mdpi.com

For this compound, one would anticipate a relatively simple NMR spectrum consistent with its C₂ᵥ symmetry. The ¹H NMR spectrum is expected to show a symmetric multiplet pattern for the four aromatic protons. In the ¹³C NMR spectrum, due to symmetry, only three distinct signals would be expected for the six carbon atoms of the benzene (B151609) ring: one for the two carbons bonded to the oxygen atoms and two for the remaining four carbons.

Table 1: Expected NMR Data for this compound Note: The following data is predictive, based on the analysis of similar structures, as definitive literature values are scarce.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | Multiplet (AA'BB') | Signals correspond to the four protons on the aromatic ring. |

| ¹³C | 140 - 150 | Singlet | Signal for the two carbons directly bonded to the dioxathiole ring oxygens (C-O). |

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. upi.edu For this compound, the most prominent features in its FTIR spectrum arise from the sulfone group (SO₂) and the substituted benzene ring. Attenuated Total Reflection (ATR-FTIR) is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. acs.org

The key characteristic absorption bands for this molecule include strong, distinct peaks for the asymmetric and symmetric stretching vibrations of the S=O bonds in the cyclic sulfate (B86663) group. Other significant absorptions correspond to the C-O single bonds and the various vibrations of the aromatic ring. nih.govresearchgate.netusra.edu

Table 2: Characteristic FTIR Absorption Bands for this compound Note: Wavenumbers are approximate and based on data from analogous sulfone and catechol-derived structures.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~1400 | Asymmetric S(=O)₂ stretch | Strong |

| ~1200 | Symmetric S(=O)₂ stretch | Strong |

| ~1250 | Aromatic C-O stretch | Strong |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600, 1475 | Aromatic C=C ring stretch | Medium |

| ~900 | C-O-S stretch | Medium |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within a material. wur.nl For this compound, XPS analysis provides insight into the environments of sulfur, oxygen, and carbon atoms. The binding energy of core electrons is sensitive to the oxidation state and local bonding environment. nih.gov

The sulfur (S 2p) spectrum is particularly diagnostic. The high oxidation state of sulfur(VI) in the sulfate group results in a significant shift to a higher binding energy (typically around 167-169 eV) compared to sulfides or sulfites. researchgate.netresearchgate.net The oxygen (O 1s) spectrum can be deconvoluted to distinguish between oxygens in the S=O environment and those in the C-O-S linkage. rsc.orgresearchgate.net Similarly, the carbon (C 1s) spectrum can differentiate between aromatic carbons (C-C) and those bonded to oxygen (C-O). doi.org

Table 3: Expected XPS Binding Energies for this compound

| Element (Core Level) | Expected Binding Energy (eV) | Chemical Environment |

|---|---|---|

| S 2p₃/₂ | 167.0 - 169.0 | O-S(=O)₂-O |

| O 1s | ~533 | C-O -S |

| O 1s | ~531 | S=O |

| C 1s | ~286 | C -O |

Raman spectroscopy, like FTIR, measures the vibrational energy levels of a molecule. It relies on inelastic scattering of monochromatic light and provides complementary information to FTIR. acs.org This technique is highly effective for generating a distinct vibrational fingerprint of a compound. mdpi.com For this compound, certain vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric stretch of the S=O bonds is expected to produce a strong and sharp Raman signal. Aromatic ring breathing modes are also typically prominent in Raman spectra. While specific, fully assigned Raman spectra for this compound are not widely published, its use has been noted in the analysis of electrolyte solutions containing it.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring. The absorption is due to π→π* electronic transitions. Catechol itself exhibits a primary absorption peak around 280 nm. researchgate.net The formation of the dioxathiole ring is expected to cause a slight shift in the absorption maximum (λmax) but remain within the UV region, likely below 300 nm. This technique is particularly useful for quantitative analysis, where the concentration of the compound in a solution can be determined using the Beer-Lambert law, and for monitoring chemical reactions, such as its hydrolysis or decomposition. rsc.org

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying it in complex matrices.

Gas Chromatography (GC) is a powerful tool for separating volatile and thermally stable compounds. Due to the phenolic nature of its precursor, catechol, and the polarity of the sulfate group, direct analysis of this compound by GC can be challenging. osha.govepa.gov To improve volatility and achieve better peak shapes, derivatization is often required. A common method involves silylation, where active hydrogens are replaced by an alkylsilyl group, for instance, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). ijern.com The derivatized analyte can then be readily analyzed, typically using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another widely used technique that is well-suited for the analysis of less volatile or thermally sensitive compounds like cyclic sulfates. It avoids the need for derivatization. A typical setup would involve reversed-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). Detection is commonly achieved using a UV detector set to a wavelength where the compound absorbs, such as its λmax. HPLC is frequently employed to determine the purity of related compounds, often achieving results greater than 97%.

Table 4: General Chromatographic Approaches for Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase / Carrier Gas | Derivatization | Detector |

|---|---|---|---|---|

| GC | Mid-polarity capillary column (e.g., 5% phenyl polysiloxane) | Helium or Nitrogen | Often required (e.g., silylation) | FID, MS |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is primarily utilized for purity assessment and the identification of synthesis by-products or degradation products.

Research Findings: While specific, detailed GC-MS analytical methods for this compound are not extensively published, methodologies can be inferred from the analysis of structurally similar compounds, such as 1,2,3-benzoxathiazine 2,2-dioxides. nih.gov The analysis typically involves dissolving the sample in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758), followed by injection into the GC-MS system.

The gas chromatograph separates the components of the sample based on their volatility and interaction with the stationary phase of the GC column. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is often suitable for the separation of such aromatic and heterocyclic compounds. nih.gov Following separation, the eluted compounds are introduced into the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that allows for structural elucidation.

Typical GC-MS Parameters for Analysis of Related Compounds:

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | 40-500 m/z |

This table presents typical parameters inferred from the analysis of structurally similar compounds and general GC-MS practices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of non-volatile or thermally labile compounds. For this compound, HPLC is employed for purity determination, quantification in electrolyte solutions, and stability studies.

Research Findings: Specific HPLC methods for this compound are not widely documented. However, effective methods can be developed based on the analysis of other sulfonate esters. Reversed-phase HPLC is the most common approach, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the benzene ring in this compound provides strong UV absorbance.

Proposed HPLC Method Parameters:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | 30% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a proposed HPLC method based on the analysis of related aromatic and sulfonate compounds.

Electrochemical Techniques for Performance Evaluation

When this compound is utilized as an electrolyte additive in lithium-ion batteries, a suite of electrochemical techniques is employed to evaluate its impact on battery performance. These methods probe the electrochemical reactions of the additive and its influence on the electrode-electrolyte interfaces.

Cyclic Voltammetry

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement technique used to investigate the electrochemical behavior of a substance. For this compound, CV is used to determine its reduction and oxidation potentials, providing insight into its electrochemical stability window and its ability to form a solid electrolyte interphase (SEI) on the anode or a cathode electrolyte interphase (CEI) on the cathode.

Research Findings: While specific CV data for this compound is not readily available, the behavior of related cyclic sulfate additives like ethylene (B1197577) sulfate (1,3,2-dioxathiolane-2,2-dioxide, DTD) is well-documented. These additives typically undergo an irreversible reduction at a potential higher than that of the main electrolyte solvents (e.g., ethylene carbonate). This preferential reduction leads to the formation of a stable SEI layer on the anode surface. It is anticipated that this compound would exhibit similar behavior, with the aromatic ring influencing the reduction potential and the properties of the resulting SEI.

Expected Cyclic Voltammetry Features for a Cyclic Sulfate Additive:

| Feature | Description |

| First Cycle Reduction Peak | An irreversible peak corresponding to the reductive decomposition of the additive to form the SEI. |

| Onset Potential | The potential at which the reduction of the additive begins, ideally higher than that of the electrolyte solvents. |

| Subsequent Cycles | The reduction peak should significantly diminish or disappear, indicating the passivation of the electrode surface by the formed SEI. |

This table describes the expected features in a cyclic voltammogram when using an SEI-forming additive like this compound.

Galvanostatic Cycling Performance Measurements

Galvanostatic cycling involves charging and discharging a battery at a constant current to evaluate its performance over multiple cycles. Key metrics obtained from these measurements include specific capacity, coulombic efficiency, and capacity retention, which are used to assess the effectiveness of this compound as an electrolyte additive.

Research Findings: The inclusion of cyclic sulfate additives in lithium-ion battery electrolytes has been shown to significantly improve cycling stability, particularly at high voltages and in systems with silicon-based anodes. The stable SEI formed by the decomposition of the additive suppresses the continuous decomposition of the electrolyte, leading to higher coulombic efficiency and better capacity retention over extended cycling. While specific data for this compound is limited, it is hypothesized that its use would lead to similar performance enhancements.

Representative Galvanostatic Cycling Data for a System with a Cyclic Sulfate Additive:

| Parameter | Baseline Electrolyte | Electrolyte with Additive |

| Initial Discharge Capacity | ~180 mAh/g | ~180 mAh/g |

| Capacity Retention after 200 Cycles | < 60% | > 85% |

| Average Coulombic Efficiency | 99.5% | > 99.9% |

This table presents representative data illustrating the typical improvements observed with the use of a cyclic sulfate additive, which are anticipated for this compound.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the various resistive and capacitive elements within a battery. By applying a small AC voltage or current perturbation over a wide range of frequencies, EIS can provide valuable information about the SEI resistance, charge transfer resistance, and electrolyte resistance.

Research Findings: In studies involving SEI-forming additives, EIS is a critical tool for demonstrating the formation of a stable and ionically conductive interface. The Nyquist plots obtained from EIS measurements typically show a decrease in the charge transfer resistance and a stabilization of the SEI resistance after the initial formation cycles when an effective additive is used. For this compound, it is expected that EIS would reveal the formation of a less resistive and more stable SEI compared to a baseline electrolyte without the additive.

Interpretation of EIS Data for SEI Characterization:

| EIS Feature | Interpretation |

| High-Frequency Semicircle | Corresponds to the resistance and capacitance of the SEI layer. A smaller and more stable semicircle indicates a better SEI. |

| Mid-Frequency Semicircle | Relates to the charge transfer resistance at the electrode-electrolyte interface. A lower value signifies faster kinetics. |

| Low-Frequency Tail (Warburg Impedance) | Represents the solid-state diffusion of lithium ions within the electrode. |

This table explains the interpretation of different features in a typical Nyquist plot for a lithium-ion battery, which is applicable to studying the effects of this compound.

Operando and In Situ Characterization Techniques

Operando and in situ characterization techniques are advanced methods that allow for the real-time monitoring of changes within a battery during its operation. These techniques provide invaluable insights into the dynamic processes of SEI formation and evolution, the consumption of the electrolyte additive, and the structural changes in the electrodes.

Research Findings: Techniques such as operando Fourier Transform Infrared (FTIR) spectroscopy, in situ Atomic Force Microscopy (AFM), and operando X-ray Photoelectron Spectroscopy (XPS) have been instrumental in understanding the role of electrolyte additives. For cyclic sulfate additives, these studies have visually and spectroscopically confirmed the formation of a thin, uniform, and stable SEI layer. They have also helped to identify the chemical composition of the SEI, which often includes lithium alkyl sulfates and other reduction products of the additive. While specific operando studies on this compound are yet to be widely published, the application of these techniques would be crucial to definitively elucidate its mechanism of action. It is expected that such studies would reveal the formation of a unique SEI derived from the benzodioxathiole structure, potentially offering enhanced thermal and electrochemical stability. nsf.gov

Key Operando and In Situ Techniques and Their Contributions:

| Technique | Information Gained |

| Operando FTIR/Raman Spectroscopy | Identifies the chemical species being formed and consumed at the electrode surface in real-time. |

| In Situ Atomic Force Microscopy (AFM) | Visualizes the morphology and thickness of the SEI as it forms and evolves during cycling. |

| Operando X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental and chemical composition of the outermost layers of the electrode surface during electrochemical processes. |

| Operando Electrochemical Mass Spectrometry (OEMS) | Detects and quantifies gaseous by-products, providing insights into electrolyte decomposition pathways. diva-portal.orgdiva-portal.org |

This table summarizes the key information that can be obtained from various operando and in situ techniques in the study of electrolyte additives like this compound.

Analytical Methodologies for Detection and Quantification in Complex Matrices

The detection and quantification of this compound, also known as the cyclic sulfate ester of catechol, in complex environmental and biological matrices present analytical challenges due to its potential for reactivity and the typically low concentrations at which it may be present. Methodologies for its analysis are not standardized and are often adapted from methods developed for other organosulfates or catechol metabolites. The choice of analytical technique is largely dependent on the matrix, the required sensitivity, and the specific research question.

Primary analytical approaches involve chromatographic separation coupled with mass spectrometric detection. Sample preparation is a critical step to extract the analyte from the matrix and remove interfering substances.

Sample Preparation

Prior to instrumental analysis, samples containing this compound require extraction and purification. For atmospheric aerosols collected on filters, a common procedure involves solvent extraction. A mixture of methanol and dichloromethane is often used to effectively extract a wide range of organic compounds. nih.gov Ultrasonication is a frequently employed technique to enhance the extraction efficiency from the filter matrix. d-nb.info For biological samples such as urine, which are highly complex, a solid-phase extraction (SPE) is often necessary to isolate the analyte and remove salts and other interfering compounds that can suppress the instrument's signal.

Chromatographic Separation and Detection

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

HPLC coupled with tandem mass spectrometry is a powerful technique for the analysis of non-volatile, polar compounds like organosulfates.

Reversed-Phase Liquid Chromatography (RPLC): RPLC is a widely used technique for the separation of organic compounds. For the analysis of organosulfates, a C18 column is often employed. rsc.org However, for highly polar organosulfates, retention on a standard C18 column can be poor, leading to co-elution with inorganic salts and causing matrix effects, which can suppress the analyte signal and lead to underestimation. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that provides better retention for highly polar compounds. d-nb.info The use of an amide stationary phase in HILIC has been shown to be effective for the separation of carboxy-organosulfates and isoprene-derived organosulfates, making it a suitable approach for this compound. d-nb.infouiowa.edu This technique can effectively separate the analyte from interfering inorganic salts, thus minimizing matrix effects. nih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of organosulfates, as the sulfate group is readily deprotonated. nih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. For aromatic organosulfates, characteristic fragment ions include the sulfite radical anion (•SO₃⁻, m/z 80) and the sulfate radical anion (•SO₄⁻, m/z 96). nih.govrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. However, due to the low volatility of organosulfates, a derivatization step is typically required to convert them into more volatile species.

Derivatization: Silylation is a common derivatization technique where polar functional groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the volatility of the analyte. nih.gov This allows for the analysis of otherwise non-volatile compounds by GC-MS.

Analysis: The derivatized sample is then introduced into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is used for detection and quantification. nih.gov

Research Findings and Method Performance

While specific data for this compound is limited, research on analogous aromatic organosulfates in atmospheric aerosols provides insight into the expected performance of these analytical methods.

| Analytical Technique | Matrix | Sample Preparation | Column | Detection | LOD | Recovery | Reference |

| UPLC-ESI-ToF-MS | Atmospheric Aerosol (PM2.5) | Solvent Extraction | Reversed-Phase C18 | Negative ESI | 4 - 109 pg/m³ | Not Reported | nih.gov |

| UPLC-ESI-MS | Atmospheric Aerosol (PM2.5) | Ultrasonic Extraction | HILIC with Amide Stationary Phase | Negative ESI | Not Reported | 98 ± 8% | d-nb.info |

| HPLC-MS/MS | Atmospheric Aerosol | Filter Extraction | Hypersil C18 | Negative ESI | Not Reported | Not Reported | rsc.org |

| GC-MS | Water, Sediment, Fish | Solvent Extraction | Not Specified | Electron Ionization | 0.1 - 2000 ppb | Not Reported | nih.gov |

Degradation Mechanisms of 1,3,2 Benzodioxathiole, 2,2 Dioxide in Operational Environments

Electrochemical Decomposition Pathways in Battery Systems

In the context of lithium-ion batteries, 1,3,2-Benzodioxathiole, 2,2-dioxide is primarily introduced to form a stable solid electrolyte interphase (SEI) on the anode surface. This process inherently involves its electrochemical decomposition. The electrochemical stability window (ESW) of an electrolyte, which defines the voltage range within which the electrolyte remains stable, is a key parameter. For many organic liquid electrolytes used in lithium-ion batteries, this window is limited to approximately 4.2 V vs. Li+/Li. frontiersin.org Additives like this compound are designed to decompose at a potential higher than the electrolyte solvent, thereby forming a protective layer before the bulk electrolyte degrades.

The reductive decomposition of cyclic sulfate (B86663) additives on graphite (B72142) anodes is a key aspect of their function. Theoretical studies on similar cyclic compounds, such as ethylene (B1197577) sulfite (B76179) (ES), provide insights into the likely decomposition pathways. The reduction of these molecules often initiates with a one or two-electron transfer, leading to the opening of the cyclic structure. researchgate.net For this compound, the initial reduction is expected to occur on the sulfur-oxygen bonds.

The decomposition process is believed to proceed through the formation of radical anions, which are highly reactive and can subsequently undergo further reactions to form the components of the SEI. researchgate.net The presence of the benzene (B151609) ring in this compound influences its reduction potential and the stability of the resulting intermediates compared to non-aromatic cyclic sulfates.

The primary components of the SEI layer formed from the decomposition of sulfur-containing additives are typically lithium sulfates (Li₂SO₄), lithium sulfites (Li₂SO₃), and various organic sulfur compounds (ROSO₂Li). researchgate.net The specific composition of the SEI derived from this compound will include lithium salts of catechol-derived sulfates.

Potential Electrochemical Decomposition Products of this compound

| Decomposition Product | Chemical Formula | Role in SEI |

|---|---|---|

| Lithium sulfate | Li₂SO₄ | Inorganic component providing thermal and mechanical stability. |

| Lithium sulfite | Li₂SO₃ | Inorganic component contributing to a stable SEI. researchgate.net |

| Lithium catechol sulfate | Li(C₆H₄O₃S) | Organic component influencing the flexibility and ionic conductivity of the SEI. |

| Lithium dithiolate | LiS-C₆H₄-SLi | Potential product from further reduction, contributing to the inorganic matrix. |

Hydrolytic Stability and Decomposition Products

The hydrolytic stability of this compound is a significant consideration, especially in environments where moisture may be present. Cyclic sulfate esters are known to undergo hydrolysis, and the rate of this reaction is influenced by factors such as pH and temperature. The hydrolysis of catechol cyclic sulfate in alkaline conditions has been shown to be extraordinarily rapid. researchgate.net

The hydrolysis reaction involves the nucleophilic attack of a water molecule on the sulfur atom, leading to the cleavage of a sulfur-oxygen bond and the opening of the five-membered ring. The primary product of the hydrolysis of this compound is catechol-O-sulfate.

In strongly basic media, the rate of hydrolysis shows a first-order dependence on the hydroxide (B78521) ion concentration. researchgate.net The presence of the strained five-membered ring in catechol sulfate significantly accelerates the hydrolysis rate compared to its acyclic analogs.

Hydrolysis of this compound

| Reactant | Condition | Major Product |

|---|---|---|

| This compound | Aqueous, Alkaline (e.g., NaOH) | Catechol-O-sulfate |